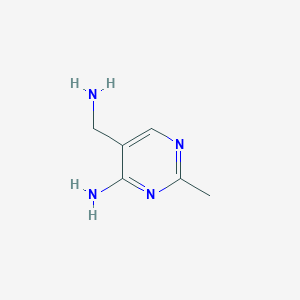

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOHTVFCSKFMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241713 | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-02-3 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Introduction

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known by the trivial name Grewe diamine, is a pivotal aminopyrimidine derivative with significant applications in biochemical and pharmaceutical research.[1][2] Its structural arrangement, featuring a pyrimidine core with amino, aminomethyl, and methyl functional groups, makes it a versatile building block for organic synthesis.[2] This compound is most notably recognized as a key intermediate in the biosynthesis and salvage pathways of Thiamine (Vitamin B1), an essential nutrient for all living organisms.[1] Its role as a native substrate for the enzyme thiaminase II highlights its biological importance, serving as a direct precursor to the pyrimidine moiety of Vitamin B1.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies, and its role in relevant biochemical pathways, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Grewe diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine | [1][2][4][5] |

| CAS Number | 95-02-3 | [4][6][7] |

| Molecular Formula | C₆H₁₀N₄ | [2][6][7] |

| Molecular Weight | 138.17 g/mol | [1][2][7] |

| Appearance | Off-White to Pale Beige Solid | [3][5] |

| Melting Point | 270-272 °C | [3][4][6] |

| Boiling Point | 301.6 °C at 760 mmHg | [4][6] |

| Density | 1.207 g/cm³ | [6] |

| Flash Point | 161.5 °C | [4][6] |

| pKa (Predicted) | 7.70 ± 0.29 | [3][6] |

| LogP | -0.3 (XLogP3) | [6] |

| Solubility | Slightly soluble in DMSO, Methanol (heated), Water, Acetonitrile, and Aqueous Base. | [3][5][6] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the determination of the specific physicochemical properties listed above are not extensively published. However, this section outlines standard methodologies that are typically employed for such characterizations, alongside documented synthesis procedures.

Synthesis Protocols

-

Catalytic Hydrogenation: A common laboratory-scale synthesis involves the reduction of a nitrile precursor. In a representative procedure, 4-Amino-5-cyano-2-methylpyrimidine is subjected to hydrogenation under 4 MPa of hydrogen pressure at 100 °C in a saturated methanol solution of ammonia, using modified Raney nickel as the catalyst.[3] This process yields the final product as a white solid with high purity (98%).[3]

-

Continuous Flow Synthesis: For scalable production, a fully continuous flow synthesis has been developed starting from 2-cyanoacetamide.[8] This process involves three sequential chemical transformations performed in a series of six continuous flow devices, achieving an overall yield of 84% with a total residence time of 74 minutes.[8]

Physicochemical Property Determination (General Methodologies)

-

Melting Point: The melting point range is typically determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus. In DSC, a sample is heated at a constant rate, and the heat flow is measured relative to a reference, with the melting point identified as the peak of the endothermic transition.

-

pKa Determination: The acid dissociation constant (pKa) is commonly measured via potentiometric titration. A solution of the compound is titrated with a standardized acid or base, and the pH is monitored continuously. The pKa value is then derived from the titration curve, often corresponding to the pH at the half-equivalence point.

-

LogP (Octanol-Water Partition Coefficient): The Shake-Flask method is the traditional approach for LogP determination. The compound is dissolved in a mixture of n-octanol and water, which is then agitated until equilibrium is reached. The concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.

-

Solubility: Equilibrium solubility is determined by adding an excess amount of the solid compound to a specific solvent (e.g., water, DMSO). The resulting suspension is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique like HPLC or LC-MS.

Biochemical Pathway and Logical Workflow

This compound is a critical substrate in the thiamin (Vitamin B1) salvage pathway. The following diagram illustrates its enzymatic conversion, a key step for recycling the pyrimidine component of thiamine.

Caption: Enzymatic conversion in the Thiamine salvage pathway.

The diagram above shows the hydrolysis of this compound by the enzyme Thiaminase II (TenA).[1] This reaction yields 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is a direct precursor for the de novo synthesis or recycling of Thiamine.[1] This pathway is essential for organisms that need to salvage and reuse thiamine components.

References

- 1. This compound|95-02-3 [benchchem.com]

- 2. Buy this compound | 101080-48-2 [smolecule.com]

- 3. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 4. This compound, CAS No. 95-02-3 - iChemical [ichemical.com]

- 5. 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound [lgcstandards.com]

- 8. pubs.acs.org [pubs.acs.org]

Grewe Diamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Grewe Diamine

Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a pivotal intermediate in the industrial synthesis of Vitamin B1 (thiamine).[1] Its pyrimidine core is a fundamental building block in various bioactive molecules.[2][3] Beyond its established role in vitamin synthesis, Grewe diamine is gaining increasing attention as a versatile scaffold in drug discovery and a precursor in the development of novel agrochemicals and materials.[4] This guide provides an in-depth exploration of the physicochemical properties, a detailed scalable synthesis protocol with mechanistic insights, and the expanding applications of this important diamine.

Physicochemical Properties of Grewe Diamine

A thorough understanding of the physicochemical properties of Grewe diamine is essential for its handling, reaction optimization, and formulation. The data presented below has been compiled and verified from multiple reputable sources.

| Property | Value | Source(s) |

| Chemical Name | 4-amino-5-aminomethyl-2-methylpyrimidine | [5] |

| Synonyms | Grewe Diamine, 2-Methyl-4-amino-5-(aminomethyl)pyrimidine | [4][5] |

| CAS Number | 95-02-3 | [4] |

| Molecular Formula | C₆H₁₀N₄ | [4] |

| Molecular Weight | 138.17 g/mol | [4] |

| Melting Point | 126 - 130 °C | [4] |

| Boiling Point | 121 - 125 °C | [6][7] |

| Appearance | White to yellow to orange crystalline powder | [4] |

| Solubility | Slightly soluble in acetonitrile, aqueous base, and methanol (with heating) | [8] |

| Storage Conditions | 2 - 8 °C, Refrigerator | [4][5] |

Scalable Synthesis of Grewe Diamine: A Step-by-Step Protocol with Mechanistic Insights

The following protocol is based on a scalable synthesis method published in Organic Process Research & Development, which offers a high-yield and industrially viable route to Grewe diamine.[9][10] This three-step process begins with the formation of an enamine from 2-cyanoacetamide, followed by cyclization to form the pyrimidine ring, and finally, reduction of the nitrile group to yield the target diamine.

Step 1: Synthesis of 2-((Dimethylamino)methylene)-2-cyanoacetamide (Enamine Formation)

This initial step involves the activation of 2-cyanoacetamide with a Vilsmeier reagent, which is formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, cool a solution of 2-cyanoacetamide in an appropriate solvent (e.g., dichloromethane) to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at a controlled temperature (below 10 °C) to pre-form the Vilsmeier reagent.

-

Add the prepared Vilsmeier reagent dropwise to the cooled solution of 2-cyanoacetamide, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, carefully quench the reaction mixture with a cold aqueous solution of a base (e.g., sodium carbonate or potassium carbonate) to neutralize the acid and precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-((dimethylamino)methylene)-2-cyanoacetamide.

Expertise & Experience: The "Why" Behind the "How"

-

Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium ion, is a powerful electrophile.[11] Its in situ formation from the relatively inexpensive DMF and POCl₃ is a cost-effective strategy for activating the methylene group of 2-cyanoacetamide, making it susceptible to nucleophilic attack by the amide nitrogen of another molecule of 2-cyanoacetamide, ultimately leading to the formation of the enamine.

-

Temperature Control: The initial low temperature is crucial to control the exothermic reaction between DMF and POCl₃ and to prevent degradation of the starting materials and the product.

-

Basic Workup: The use of a base during workup is essential to neutralize the acidic byproducts of the reaction and to deprotonate the enamine, facilitating its precipitation.

Step 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (Pyrimidine Ring Formation)

The second step is a cyclization reaction where the newly formed enamine reacts with acetamidine to construct the pyrimidine ring.

Experimental Protocol:

-

In a reaction vessel, dissolve the 2-((dimethylamino)methylene)-2-cyanoacetamide from Step 1 in a suitable solvent (e.g., ethanol or isopropanol).

-

Add acetamidine hydrochloride and a base (e.g., sodium ethoxide or sodium methoxide) to the solution. The base is necessary to liberate the free acetamidine from its salt.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.

-

Filter the solid, wash with a small amount of cold solvent, and dry to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Expertise & Experience: The "Why" Behind the "How"

-

Acetamidine as the N-C-N Synthon: Acetamidine provides the N-C-N fragment required to form the pyrimidine ring. The methyl group at the 2-position of the final product originates from the acetamidine.

-

Base-Mediated Cyclization: The base deprotonates the acetamidine hydrochloride, generating the free acetamidine which is the active nucleophile. The reaction proceeds through a series of addition and elimination steps, ultimately leading to the formation of the stable aromatic pyrimidine ring.

-

Reflux Conditions: The elevated temperature is necessary to provide the activation energy for the cyclization reaction to proceed at a reasonable rate.

Step 3: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine) (Nitrile Reduction)

The final step is the reduction of the nitrile group on the pyrimidine ring to the primary amine, yielding Grewe diamine.

Experimental Protocol:

-

In a high-pressure reactor (autoclave), suspend the 4-amino-2-methylpyrimidine-5-carbonitrile from Step 2 in a suitable solvent, such as methanol saturated with ammonia.

-

Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

-

Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the hydrogen uptake to determine the reaction endpoint.

-

Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude Grewe diamine.

-

The product can be further purified by recrystallization from a suitable solvent system.

Expertise & Experience: The "Why" Behind the "How"

-

Catalytic Hydrogenation: This is a standard and efficient method for the reduction of nitriles to primary amines.[12][13][14] The catalyst provides a surface for the adsorption of both the nitrile and hydrogen, facilitating the reduction.

-

Role of Ammonia: The presence of ammonia in the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the initially formed primary amine with intermediate imines.[13]

-

High Pressure and Temperature: These conditions are necessary to ensure a sufficient rate of hydrogenation.

Visualization of the Synthesis Workflow

Caption: Synthetic pathway for Grewe diamine.

Applications in Research and Drug Development

Grewe diamine's utility extends beyond its role as a vitamin precursor, with growing applications in several key scientific areas.

-

Pharmaceutical Development: The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][3] Grewe diamine serves as a valuable starting material for the synthesis of a wide range of pyrimidine derivatives. Research has shown that compounds derived from Grewe diamine exhibit potential as anti-cancer agents by inhibiting specific enzymes involved in tumor growth.[4] Its two reactive amino groups allow for the construction of diverse molecular libraries for screening against various therapeutic targets.[15]

-

Agrochemicals: The inherent biological activity of the pyrimidine ring has been leveraged in the development of agrochemicals. Grewe diamine is used in the formulation of herbicides and pesticides, where it can target specific metabolic pathways in weeds and pests, contributing to improved crop yields and protection.[4]

-

Material Science: The diamine nature of this compound makes it a potential monomer for the synthesis of novel polymers. Researchers are exploring its use in creating materials with unique properties that could be tailored for specific industrial applications.[4]

Conclusion

Grewe diamine is a compound of significant industrial and scientific importance. Its well-established role in Vitamin B1 synthesis is now complemented by its emerging potential in drug discovery, agrochemicals, and material science. The scalable and efficient synthesis of Grewe diamine, coupled with the versatility of its pyrimidine core, ensures its continued relevance in both academic and industrial research. This guide has provided a comprehensive overview of its properties, a detailed and mechanistically explained synthesis protocol, and a summary of its diverse applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

-

Chem-Impex International. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]

-

ACS Publications. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

JoVE. (2023). Video: Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Retrieved from [Link]

-

Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

-

ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier Reaction. Retrieved from [Link]

-

ACS Publications. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

-

Wikipedia. (n.d.). Ribose aminooxazoline. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. Molecules. Retrieved from [Link]

-

PMC - PubMed Central. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine. Retrieved from [Link]

-

PMC - PubMed Central. (2017). Bis-pyrimidine acetamides: design, synthesis and biological evaluation. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Grewe diamine | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Retrieved from [Link]

- EPO. (2013). Novel synthesis of substituted 4-amino-pyrimidines.

-

Semantic Scholar. (n.d.). A flexible and scalable synthesis of 4′-thionucleosides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

ResearchGate. (2024). A flexible and scalable synthesis of 4′-thionucleosides. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Retrieved from [Link]

-

PubChem. (n.d.). Hexamethylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine-2,5-diamine. Retrieved from [Link]

-

Scirp.org. (2017). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers. Open Journal of Organic Polymer Materials. Retrieved from [Link]

Sources

- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE CAS#: [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 14. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 15. Buy 5-(Aminomethyl)-2-methylpyrimidin-4-amine | 101080-48-2 [smolecule.com]

Solubility Profile of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(aminomethyl)-2-methylpyrimidin-4-amine (also known as Grewe's diamine), a key intermediate in the biosynthesis of Vitamin B1 (thiamine). Understanding the solubility of this compound is critical for its application in various research and development settings, including synthetic chemistry, biochemistry, and pharmaceutical sciences.

Core Physical and Chemical Properties

This compound is a solid compound with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol .[1] A notable discrepancy exists in the reported melting point of this compound, with some sources citing a range of 114-116°C[2][3] and others a significantly higher range of 270-272°C.[4] This suggests that the experimental conditions or the form of the solid (e.g., free base vs. salt) may significantly influence this physical property.

Qualitative and Quantitative Solubility Data

The solubility of this compound has been qualitatively described in several common laboratory solvents. The compound generally exhibits limited solubility. One source provides a quantitative solubility value, although the solvent is not specified.[5] A summary of the available data is presented in the table below.

| Solvent | Solubility Description | Quantitative Value | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4][5] | - | Not Specified |

| Methanol | Slightly Soluble (Heated)[2][4][5] | - | Not Specified |

| Water | Slightly Soluble[4][5] | - | Not Specified |

| Acetonitrile | Slightly Soluble[2] | - | Not Specified |

| Aqueous Base | Slightly Soluble[2] | - | Not Specified |

| Not Specified | - | 10.65 g/L[5] | 20 |

Experimental Protocol for Solubility Determination (Gravimetric Method)

For researchers wishing to determine the quantitative solubility of this compound in a specific organic solvent, the following gravimetric method provides a reliable and straightforward approach. This protocol is a general guideline and may require optimization based on the specific solvent and laboratory conditions.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to rest at the set temperature until the undissolved solid has settled.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of dish/vial with residue - Mass of empty dish/vial) / Volume of filtrate (L)

Below is a generalized workflow for this experimental protocol.

Caption: A generalized workflow for determining the solubility of a solid compound in a liquid solvent using the gravimetric method.

Role in the Thiamine Salvage Pathway

This compound is a crucial intermediate in the thiamine (Vitamin B1) salvage pathway.[6] In this pathway, the enzyme aminopyrimidine aminohydrolase (also known as thiaminase II or TenA) catalyzes the hydrolysis of this compound to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.[7][8][9] HMP can then be phosphorylated and utilized in the de novo synthesis of thiamine. This enzymatic reaction is a key step in the recycling of the pyrimidine moiety of thiamine.

The following diagram illustrates the role of this compound in the thiamine salvage pathway.

Caption: The enzymatic conversion of this compound to HMP by TenA in the thiamine salvage pathway.

References

- 1. This compound [lgcstandards.com]

- 2. 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE CAS#: [m.chemicalbook.com]

- 3. 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 6. This compound|95-02-3 [benchchem.com]

- 7. enzyme-database.org [enzyme-database.org]

- 8. EC 3.5.99.2 [iubmb.qmul.ac.uk]

- 9. KEGG ENZYME: 3.5.99.2 [genome.jp]

pKa value of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

An In-Depth Technical Guide to the pKa of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine)

Introduction

This compound, also known as Grewe Diamine, is a pivotal chemical intermediate, most recognized for its role in the biosynthesis of Thiamine (Vitamin B1)[1][2][3][4]. Its chemical structure, featuring a substituted pyrimidine ring, presents multiple basic centers, making its acid-base properties complex and fundamentally important. The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the degree of ionization of a molecule at a given pH. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's pKa is indispensable. It profoundly influences a molecule's solubility, membrane permeability, interaction with biological targets, and overall pharmacokinetic profile—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties[5].

This technical guide provides a comprehensive analysis of the pKa of this compound. It moves from a theoretical examination of the structural features that determine its basicity to the practical methodologies for its computational prediction and experimental determination. The objective is to equip the reader with both the foundational knowledge and the procedural insights necessary to confidently utilize and characterize this important molecule.

Part 1: Theoretical Framework of Basicity

The structure of this compound contains four nitrogen atoms, each a potential site for protonation. The basicity of each site is governed by the hybridization of the nitrogen atom and the electronic effects (inductive and resonance) of the substituents.

-

N1 and N3 (Ring Nitrogens): These nitrogens are part of the aromatic pyrimidine ring. Their lone pairs reside in sp² hybrid orbitals in the plane of the ring and do not participate in the aromatic π-system, making them available for protonation[6]. Their basicity is modulated by the electron-donating amino group and the electron-withdrawing nature of the ring itself.

-

4-Amino Group Nitrogen: The exocyclic amino group is attached directly to the pyrimidine ring. While its lone pair can be partially delocalized into the aromatic system, which typically decreases basicity compared to aliphatic amines, the protonated form (conjugate acid) of similar structures like 4-aminopyridine is significantly stabilized by resonance[7]. This stabilization enhances the basicity of the neutral amine.

-

5-Aminomethyl Group Nitrogen: This nitrogen is part of a primary aliphatic amine. Its lone pair is localized in an sp³ hybrid orbital. While typical aliphatic amines are strongly basic (pKa of conjugate acids ~9.5-11.0), the proximity of the electron-withdrawing pyrimidine ring will decrease its basicity through a negative inductive effect (-I effect)[6].

Given these factors, multiple protonation events are possible. The first protonation is expected to occur at the most basic site, which is a competition between the resonance-stabilized 4-amino group/ring nitrogen system and the inductively weakened aminomethyl group.

References

Navigating the Spectral Landscape of Grewe Diamine: A Technical Guide to ¹H and ¹³C NMR Data

An in-depth analysis for researchers, scientists, and drug development professionals.

The term "Grewe diamine" presents a notable ambiguity in chemical literature, referring to two distinct molecular entities depending on the scientific context. For researchers in industrial synthesis, particularly concerning vitamin production, it denotes 4-amino-5-aminomethyl-2-methylpyrimidine , a key intermediate in the synthesis of Thiamine (Vitamin B1).[1] Conversely, within the domain of asymmetric catalysis and modern organic synthesis, "Grewe diamine" is often associated with chiral ligands based on the 1,2-diaminocyclohexane scaffold, most prominently (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine . This guide addresses both interpretations, providing a detailed exposition of their respective ¹H and ¹³C NMR spectral data, experimental protocols, and relevant chemical workflows.

Part 1: (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine in Asymmetric Catalysis

(1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine is a C₂-symmetric chiral diamine widely employed as a ligand in metal-catalyzed asymmetric reactions. Its rigid cyclohexane backbone and bulky benzyl groups create a well-defined chiral environment, enabling high stereoselectivity in a variety of chemical transformations.

¹H and ¹³C NMR Spectral Data

Precise, experimentally verified spectral data for (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine is not consistently reported in a single, comprehensive source. However, by compiling data from analogous structures and related studies, a representative spectral profile can be established. For comparison, the detailed experimental data for the closely related (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine is presented below.

Table 1: ¹H and ¹³C NMR Spectral Data for (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine [2]

| Assignment | ¹H NMR (500.1 MHz, CDCl₃) δ [ppm] | ¹³C NMR (100.6 MHz, CDCl₃) δ [ppm] |

| CH-N | 2.02–2.06 (m, 2H) | 63.2 |

| N-CH₃ | 2.33 (s, 6H) | 33.7 |

| Cyclohexyl CH₂ | 1.61–1.67 (m, 2H) | 30.8 |

| Cyclohexyl CH₂ | 1.13–1.19 (m, 2H) | 25.0 |

| Cyclohexyl CH₂ | 0.86–0.94 (m, 2H) | - |

| N-H | 1.68–1.75 (br, 2H) | - |

Note: The spectral data for the dibenzyl- derivative would show additional signals in the aromatic region (approx. 7.2-7.4 ppm) for the phenyl protons and a signal for the benzylic CH₂ protons.

Experimental Protocols

Synthesis of (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine: A typical synthesis involves the reductive amination of (1R,2R)-(-)-1,2-diaminocyclohexane with benzaldehyde. A general procedure is as follows:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane is dissolved in a suitable solvent such as methanol or ethanol.

-

Two equivalents of benzaldehyde are added, and the mixture is stirred to form the corresponding diimine.

-

The resulting imine is then reduced in situ, typically using a reducing agent like sodium borohydride (NaBH₄), added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to yield the crude product.

-

Purification is typically achieved by column chromatography or recrystallization.

NMR Sample Preparation and Data Acquisition: A standard protocol for acquiring NMR spectra for compounds of this nature would be:

-

Approximately 10-20 mg of the purified diamine is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.[3]

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H and δ 77.0 ppm for ¹³C).[3]

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

Logical Workflow: Application in Catalysis

The primary role of (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine is to serve as a chiral ligand that complexes with a metal center to form an asymmetric catalyst. This catalyst then orchestrates a chemical reaction to favor the formation of one enantiomer of the product over the other.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of Vitamin B1 (Thiamine), utilizing mass spectrometry and infrared (IR) spectroscopy.[1] This document outlines predicted fragmentation patterns and vibrational modes, presents detailed experimental protocols for obtaining mass and IR spectra, and includes workflow diagrams to illustrate the analytical processes.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of its structure. The molecular formula of the compound is C₆H₁₀N₄, with a molecular weight of approximately 138.17 g/mol .[1][2][3][4]

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structure of Fragment |

| 138 | [M]⁺ | [C₆H₁₀N₄]⁺ |

| 123 | [M - NH₂]⁺ | [C₆H₈N₃]⁺ |

| 121 | [M - NH₃]⁺ | [C₆H₇N₃]⁺ |

| 109 | [M - CH₂NH₂]⁺ | [C₅H₆N₃]⁺ |

| 95 | [M - CH₂NH₂ - N]⁺ | [C₅H₆N₂]⁺ |

| 81 | [C₄H₅N₂]⁺ | Pyrimidine ring fragment |

| 68 | [C₃H₄N₂]⁺ | Pyrimidine ring fragment |

| 42 | [C₂H₄N]⁺ | [CH₂=NH₂]⁺ |

Note: The fragmentation pattern is predicted based on the known stability of pyrimidine rings and common fragmentation pathways of amines.

Experimental Protocol for Mass Spectrometry

This protocol describes a general method for acquiring a mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1.2.1. Sample Preparation

-

Weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample solution to a final concentration of approximately 10-100 µg/mL.[5]

1.2.2. Instrumentation and Conditions

-

Instrument: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

1.2.3. Data Analysis

The acquired data will be processed using the instrument's software. The total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to the analyte. The mass spectrum of this peak will be extracted and analyzed for the molecular ion and fragment ions.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Infrared Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its amine groups, aromatic pyrimidine ring, and alkyl substituent.

Table 2: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3200 - 3000 | C-H stretching | Aromatic (pyrimidine ring) |

| 2960 - 2850 | C-H stretching | Methyl group (-CH₃) and Methylene group (-CH₂-) |

| 1650 - 1580 | N-H bending (scissoring) | Primary amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Aromatic pyrimidine ring |

| 1465 - 1440 | C-H bending (asymmetric) | Methyl group (-CH₃) |

| 1380 - 1365 | C-H bending (symmetric) | Methyl group (-CH₃) |

| 1340 - 1250 | C-N stretching | Aromatic amine |

| 1250 - 1020 | C-N stretching | Aliphatic amine |

| 900 - 670 | N-H wagging | Primary amine (-NH₂) |

Note: The predicted frequencies are based on typical IR absorption ranges for the functional groups present in the molecule.[6]

Experimental Protocol for IR Spectroscopy

This protocol outlines the procedure for obtaining an IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

2.2.1. Sample Preparation

No specific sample preparation is required for ATR-FTIR analysis of a solid sample. A small amount of the powdered sample is sufficient.

2.2.2. Instrumentation and Conditions

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

2.2.3. Procedure

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.[7][8]

-

Acquire the sample spectrum.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualized Workflows

The following diagrams illustrate the logical workflows for the mass spectrometry and IR spectroscopy analyses.

Caption: Workflow for Mass Spectrometry Analysis.

Caption: Workflow for IR Spectroscopy Analysis.

Signaling Pathway Context

While this compound is primarily known as a synthetic intermediate, its structural motifs are found in various biologically active molecules. Pyrimidine derivatives are known to interact with numerous biological targets. The following diagram illustrates a hypothetical signaling pathway where a pyrimidine-based drug candidate might act as an inhibitor of a kinase cascade, a common mechanism of action for such compounds.

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

References

- 1. This compound|95-02-3 [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [lgcstandards.com]

- 4. This compound [lgcstandards.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. ijirset.com [ijirset.com]

- 7. amherst.edu [amherst.edu]

- 8. webassign.net [webassign.net]

A Comprehensive Technical Guide to 5-(Aminomethyl)-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a pivotal chemical intermediate, most notably in the biosynthesis of Thiamine (Vitamin B1).[1] This document provides a detailed overview of its chemical properties, comprehensive experimental protocols for its synthesis, and its established role in biological pathways. While a definitive crystal structure with detailed crystallographic data is not publicly available in the reviewed literature, this guide consolidates other critical technical information for research and development purposes.

Chemical and Physical Properties

While detailed crystallographic data is not available, a summary of the known physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 95-02-3 |

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight | 138.17 g/mol [1] |

| Appearance | Off-white solid |

| Melting Point | 270-272 °C |

| Boiling Point | 301.6 °C at 760 mmHg |

| Solubility | Slightly soluble in DMSO, Methanol (when heated), and Water |

| InChI Key | OZOHTVFCSKFMLL-UHFFFAOYSA-N[1] |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been developed, ranging from scalable batch processes to continuous flow synthesis.

A two-step scalable process starting from the less expensive 2-cyanoacetamide has been described.[2]

Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

-

2-Cyanoacetamide is reacted with a Vilsmeier reagent to produce an enamine intermediate.

-

This enamine subsequently undergoes condensation with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.[2]

Step 2: Hydrogenation to this compound

-

The resulting 4-amino-2-methylpyrimidine-5-carbonitrile is then subjected to hydrogenation to give the final product.[2]

-

This process has an overall yield of 65%.[2]

An alternative scalable synthesis begins with malononitrile.[2]

Step 1: Formation of the enamine intermediate

-

Malononitrile is treated with an ionic salt prepared in situ from DMF and dimethyl sulfate to give the same enamine intermediate as in the previous method.[2]

Step 2: Condensation and formation of the common intermediate

-

The enamine, without isolation, is reacted with acetamidine hydrochloride to afford the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.[2]

-

The overall yield for this approach is reported to be 70%.[2]

A fully continuous flow synthesis method has been developed, offering high efficiency and throughput.[3][4]

-

This process involves three chemical transformations carried out in six sequential continuous flow devices.[3][4]

-

The single-step continuous flow synthesis for each reaction step demonstrates yields of 94%, 90%, and 99%, respectively.[3][4]

-

The fully integrated continuous flow process achieves an overall yield of 84% with a total residence time of 74 minutes and a throughput of 0.92 g/h.[3][4]

Biological Role and Signaling Pathways

This compound is a crucial component in the thiamine salvage pathway.[1] Thiamine is an essential cofactor for all living organisms, and salvage pathways allow cells to recycle components of degraded thiamine.[1]

In the thiamine salvage pathway, this compound acts as a substrate for the enzyme thiaminase II (TenA).[1] This enzyme hydrolyzes the aminomethyl group to form 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is a direct precursor for thiamine biosynthesis.[1]

References

The Role of Grewe Diamine in the Thiamine Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) is an essential cofactor for all living organisms. While de novo biosynthesis pathways for thiamine are well-established, salvage pathways that recycle thiamine and its precursors from the environment are crucial for many organisms and represent potential targets for antimicrobial drug development. This technical guide provides an in-depth examination of the role of Grewe diamine, more formally known as 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP), in a key thiamine salvage pathway. We will detail the enzymatic conversion of AmMP, the transport mechanisms involved, and provide relevant quantitative data and experimental protocols to facilitate further research in this area.

Introduction: The Thiamine Salvage Pathway and the Identity of Grewe Diamine

Thiamine pyrophosphate (TPP) is the biologically active form of thiamine and serves as a critical cofactor for enzymes involved in carbohydrate and amino acid metabolism. Many organisms have evolved salvage pathways to utilize exogenous thiamine and its degradation products, thus conserving the energy required for de novo synthesis.

"Grewe diamine" is an alternative name for the compound 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP) .[1] This pyrimidine derivative is a key intermediate in a specific thiamine salvage pathway that is widely distributed among bacteria, archaea, and eukaryotes.[2] This pathway is particularly important for the regeneration of the pyrimidine moiety of thiamine from environmental degradation products.

The Core Pathway: Transport and Enzymatic Conversion of Grewe Diamine (AmMP)

The salvage of the pyrimidine moiety of thiamine via Grewe diamine (AmMP) involves a multi-step process, including transport into the cell and subsequent enzymatic modifications.

Transport of Precursors: The ThiXYZ System

In many bacteria, the salvage pathway is initiated by the uptake of thiamine degradation products from the environment. One such product is N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine. The ATP-binding cassette (ABC) transporter system, ThiXYZ , is responsible for the transport of this formylated precursor into the cell.[2][3]

Deformylation by YlmB

Once inside the cell, the N-formyl group is removed from N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine by the amidohydrolase enzyme YlmB , yielding Grewe diamine (AmMP).[2][4]

The Key Role of TenA: Conversion of Grewe Diamine to HMP

Grewe diamine (AmMP) is the specific substrate for the enzyme aminopyrimidine aminohydrolase , also known as TenA or thiaminase II.[1][5][6] TenA catalyzes the hydrolysis of the aminomethyl group of AmMP to a hydroxymethyl group, converting it to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) .[5][7] HMP is a central intermediate that can then enter the de novo thiamine biosynthesis pathway.[2]

It is important to note that while TenA is sometimes referred to as thiaminase II, its catalytic efficiency is significantly higher for AmMP than for thiamine, suggesting that AmMP is its physiologically relevant substrate.[4]

Quantitative Data

| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| TenA | 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP) | Bacillus subtilis | 130 ± 20 | 0.043 ± 0.002 | 330 | (Jenkins et al., 2007) |

Note: The provided data is based on available literature and may vary depending on experimental conditions.

Experimental Protocols

TenA Enzyme Assay

This protocol is adapted from the method described by Jenkins et al. (2007) for monitoring the hydrolysis of AmMP by TenA.[8]

Principle: The enzymatic hydrolysis of AmMP by TenA releases ammonia. The production of ammonia is monitored using a coupled glutamate dehydrogenase assay, which measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

α-ketoglutarate: 5 mM in Assay Buffer

-

NADPH: 250 µM in Assay Buffer

-

Glutamate Dehydrogenase (GDH): 5 units per reaction

-

4-amino-5-aminomethyl-2-methylpyrimidine (AmMP): Stock solution in water (concentration range to be tested)

-

Purified TenA enzyme

Procedure:

-

In a quartz cuvette, combine the Assay Buffer, α-ketoglutarate, NADPH, and GDH.

-

Add a specific concentration of the AmMP substrate.

-

Initiate the reaction by adding a known amount of purified TenA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the rate of ammonia production and thus to the TenA activity.

Data Analysis:

The initial velocity of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1). Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathway Diagram

Caption: Thiamine salvage pathway involving Grewe diamine (AmMP).

Experimental Workflow Diagram

Caption: Experimental workflow for the TenA enzyme assay.

Conclusion and Future Directions

Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) is a crucial intermediate in a widespread thiamine salvage pathway. Its conversion to HMP by the enzyme TenA represents a key step in the regeneration of the pyrimidine moiety of thiamine. Understanding the intricacies of this pathway, from transport to enzymatic conversion, provides valuable insights into microbial metabolism and presents opportunities for the development of novel antimicrobial agents. Further research should focus on a more detailed characterization of the kinetic properties of the enzymes involved in different organisms, the regulation of this pathway, and the identification of specific inhibitors for the key enzymes, such as TenA. Such studies will be instrumental for drug development professionals seeking to exploit unique metabolic pathways in pathogenic microorganisms.

References

- 1. Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new thiamin salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HMP binding protein ThiY and HMP-P synthase THI5 are structural homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. 4-Amino-5-aminomethyl-2-methylpyrimidine - Creative Enzymes [creative-enzymes.com]

- 7. researchgate.net [researchgate.net]

- 8. Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

5-(Aminomethyl)-2-methylpyrimidin-4-amine as a Substrate for Thiaminase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1) is an essential cofactor for enzymes central to carbohydrate metabolism. Its deficiency is linked to severe neurological and cardiovascular diseases. Thiaminases are enzymes that degrade thiamine, thereby acting as anti-nutritional factors. There are two main types of thiaminases, Type I and Type II, which differ in their catalytic mechanism. Thiaminase II (EC 3.5.99.2), also known as aminopyrimidine aminohydrolase or TenA, catalyzes the hydrolysis of the C-N bond between the pyrimidine and thiazole rings of thiamine. However, recent research has identified 5-(aminomethyl)-2-methylpyrimidin-4-amine, a degradation product of thiamine, as the natural and more efficient substrate for thiaminase II. This enzyme plays a crucial role in the thiamine salvage pathway by converting this compound into 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor for de novo thiamine biosynthesis.[1][2][3] This technical guide provides an in-depth overview of the interaction between this compound and thiaminase II, including quantitative kinetic data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Quantitative Data

The enzymatic efficiency of thiaminase II (TenA) from Bacillus subtilis with this compound as the substrate has been characterized. The kinetic parameters clearly indicate that this aminopyrimidine is a highly preferred substrate over thiamine itself.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |

| Native Thiaminase II (TenA) from B. subtilis | This compound | 11.8 ± 1.6 | 22 ± 0.5 | 1.9 ± 0.3 | [4] |

Note: Thiaminase II hydrolyzes this compound at a rate that is 100 times faster than its activity with thiamine, underscoring its primary role in the salvage pathway.[3][5]

Signaling and Metabolic Pathways

Thiamine Salvage Pathway

Thiaminase II is a key enzyme in the thiamine salvage pathway. This pathway allows organisms to recycle thiamine degradation products, thereby conserving energy and resources that would otherwise be required for de novo synthesis. The diagram below illustrates the central role of thiaminase II in converting this compound to HMP, which can then re-enter the thiamine biosynthesis pathway.

Experimental Protocols

Synthesis of this compound

Several scalable synthetic routes for this compound have been reported. One common approach involves the following key steps:

-

Enamine Formation: Reaction of 2-cyanoacetamide with a Vilsmeier reagent.

-

Cyclization: Condensation of the resulting enamine with acetamidine to form 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Reduction: Hydrogenation of the carbonitrile group to yield the final product, this compound.

For detailed, scalable laboratory procedures, refer to the methods described by Zhao et al. (2012).[6]

Expression and Purification of Recombinant Thiaminase II (TenA)

A general protocol for the expression and purification of His-tagged recombinant thiaminase II from E. coli is outlined below.

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the TenA gene fused to a polyhistidine tag.

-

Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 16-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

Enzymatic Assay for Thiaminase II Activity

The activity of thiaminase II can be determined using a coupled enzymatic assay. The production of HMP is coupled to the phosphorylation by HMP kinase and HMP-P kinase, with the consumption of ATP. The regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

-

This compound (substrate)

-

Thiaminase II (TenA) enzyme

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

HMP kinase (ThiD)

-

HMP-P kinase (ThiD)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, ATP, PEP, NADH, PK, LDH, HMP kinase, and HMP-P kinase.

-

Add a known concentration of the substrate, this compound.

-

Initiate the reaction by adding a small volume of the purified thiaminase II enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

To determine the kinetic parameters (Km and kcat), repeat the assay with varying concentrations of the substrate and fit the initial velocity data to the Michaelis-Menten equation.[4]

Conclusion

The characterization of this compound as the preferred substrate for thiaminase II has significantly advanced our understanding of thiamine metabolism and salvage. This technical guide provides researchers and drug development professionals with the essential data and methodologies to study this important enzyme-substrate interaction. The provided protocols and diagrams serve as a foundation for further investigation into the role of thiaminase II in various biological systems and its potential as a therapeutic target.

References

- 1. Identification, purification and reconstitution of thiamin metabolizing enzymes in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. scispace.com [scispace.com]

- 4. Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Technical Guide

An In-depth Examination of a Key Thiamine Precursor and a Scaffold for Kinase Inhibition

Introduction

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. Historically recognized for its crucial role as a key intermediate in the biosynthesis of thiamine (Vitamin B1), recent studies have unveiled the potential of its structural scaffold in the development of targeted therapeutics, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its established role in metabolic pathways and exploring its emerging applications in drug discovery. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

I. Role in Thiamine (Vitamin B1) Biosynthesis: The Salvage Pathway

The primary and most well-documented biological function of this compound is its participation in the thiamine salvage pathway.[1] In many organisms, this pathway allows for the recycling of degraded thiamine products, ensuring a continuous supply of this essential cofactor.

This compound serves as a direct substrate for the enzyme thiaminase II (TenA), also known as aminopyrimidine aminohydrolase.[1][2] This enzyme catalyzes the hydrolysis of the aminomethyl group at the C5 position of the pyrimidine ring, yielding 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.[1][3] HMP is a direct precursor to the pyrimidine moiety of thiamine.

The enzymatic reaction is as follows:

This compound + H₂O → 4-Amino-5-hydroxymethyl-2-methylpyrimidine + NH₃

This reaction is a critical step in reclaiming the pyrimidine component of thiamine, which can then be phosphorylated and combined with the thiazole moiety to reconstitute the active thiamine pyrophosphate (TPP) cofactor.

Signaling and Metabolic Pathways

The thiamine salvage pathway is a vital metabolic route in various organisms. The conversion of this compound to HMP by TenA is a key regulatory point in this process.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of thiaminase II (TenA) from Bacillus subtilis for this compound has been characterized. The following table summarizes the kinetic parameters.

| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |

| TenA (B. subtilis) | This compound | 337 ± 94 | 0.09 ± 0.004 | 4.5 |

Data from Jenkins et al. (2008). Bioorg. Chem. 36(1):29-32.[4]

Experimental Protocols

This protocol describes a coupled enzymatic assay to determine the activity of TenA by measuring the production of ammonia.

Principle: The hydrolysis of this compound by TenA releases ammonia. The ammonia is then used by glutamate dehydrogenase to reductively aminate α-ketoglutarate to glutamate, with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically and is directly proportional to the TenA activity.

Materials:

-

Purified TenA enzyme

-

This compound (substrate)

-

Glutamate dehydrogenase (GDH)

-

α-ketoglutarate

-

NADPH

-

EDTA

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing GDH (e.g., 5 units), α-ketoglutarate (e.g., 5 mM), NADPH (e.g., 250 μM), and EDTA (e.g., 0.1 mM) in the assay buffer.

-

Add varying concentrations of the substrate, this compound, to the reaction mixture.

-

Initiate the reaction by adding a known concentration of the TenA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the kinetic parameters (Km and kcat) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.[4]

II. Scaffold for Kinase Inhibition: Targeting the JAK/STAT Pathway

The pyrimidine core of this compound is a "privileged scaffold" in medicinal chemistry. Derivatives of this core have been synthesized and evaluated for a range of therapeutic activities, with a notable focus on kinase inhibition.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional responses, regulating processes such as immunity, cell proliferation, and apoptosis.[1][5][6] The pathway consists of three main components: receptors, JAKs, and STATs.[1][5]

Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions.[1] In particular, mutations in JAK2, such as the JAK2V617F mutation, lead to constitutive activation of the kinase and downstream signaling, driving the pathogenesis of MPNs.[5] This makes JAK2 a prime target for therapeutic intervention.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. tenA [subtiwiki.uni-goettingen.de]

- 3. enzyme-database.org [enzyme-database.org]

- 4. Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

The Metabolic Crossroads of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a critical intermediate in the thiamine (Vitamin B1) salvage pathway, a vital metabolic route for the recycling of thiamine precursors in various organisms, including bacteria. This technical guide provides an in-depth analysis of the metabolic involvement of this compound, focusing on its enzymatic conversion, relevant metabolic pathways, and the experimental methodologies used for its study. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in metabolic engineering and drug development.

Introduction

Thiamine (Vitamin B1) is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism. While many organisms can synthesize thiamine de novo, salvage pathways play a crucial role in recycling thiamine and its precursors from the environment or from cellular degradation. This compound is a key pyrimidine intermediate within these salvage pathways. Its primary metabolic fate is its conversion to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis. This conversion is catalyzed by the enzyme thiaminase II (TenA). Understanding the kinetics and regulation of this step is crucial for elucidating the efficiency of thiamine salvage and for identifying potential targets for antimicrobial drug development, as interfering with this pathway could inhibit bacterial growth.

Metabolic Pathways Involving this compound

The principal metabolic pathway involving this compound is the thiamine salvage pathway. This compound is a substrate for the enzyme thiaminase II (TenA), which hydrolyzes the aminomethyl group to a hydroxymethyl group, yielding HMP.

Thiamine Salvage Pathway

The thiamine salvage pathway allows organisms to utilize precursors and degradation products of thiamine to resynthesize the active cofactor, thiamine pyrophosphate (TPP). This compound is a key intermediate in the salvage of the pyrimidine moiety of thiamine.

General Pyrimidine Degradation

While the primary known role of this compound is in thiamine salvage, it is also important to consider general bacterial pathways for pyrimidine degradation. These pathways ultimately lead to the breakdown of the pyrimidine ring into simpler molecules like β-alanine, ammonia, and carbon dioxide. The specific enzymes and intermediates can vary between different bacterial species and can be influenced by aerobic or anaerobic conditions.[1][2][3]

Quantitative Data

The enzymatic conversion of this compound by thiaminase II (TenA) from Bacillus subtilis has been characterized, providing key quantitative data for understanding the efficiency of this metabolic step.

Table 1: Kinetic Parameters of Bacillus subtilis TenA for this compound

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| TenA (wild-type) | This compound | 180 ± 20 | 1.3 ± 0.1 | 7.2 x 103 | [4] |

| TenA (D44A mutant) | This compound | 3300 ± 700 | 0.0012 ± 0.0001 | 0.36 | [4] |

| TenA (C135A mutant) | This compound | - | < 0.0001 | - | [4] |

| TenA (E205A mutant) | This compound | 1100 ± 200 | 0.0011 ± 0.0001 | 1.0 | [4] |

Note: The kinetic parameters for the mutant enzymes highlight the critical roles of residues D44, C135, and E205 in the catalytic activity of TenA.[4]

Experimental Protocols

Expression and Purification of Recombinant TenA

A general protocol for the expression and purification of His-tagged recombinant TenA from E. coli is outlined below. This protocol can be adapted based on the specific expression vector and E. coli strain used.

Protocol Details:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the tenA gene fused to a polyhistidine tag.

-

Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a French press.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged TenA protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

Enzymatic Assay for TenA Activity

The activity of TenA can be determined by a coupled enzyme assay that measures the rate of ammonia release upon the hydrolysis of this compound. The release of ammonia is coupled to the reductive amination of α-ketoglutarate by glutamate dehydrogenase, which results in the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically.[4]

Reaction Components:

-

50 mM HEPES buffer, pH 7.5

-

5 mM α-ketoglutarate

-

250 µM NADPH

-

5 units of glutamate dehydrogenase

-

Varying concentrations of this compound (substrate)

-

Purified TenA enzyme

Procedure:

-

Prepare a reaction mixture containing all components except the TenA enzyme in a cuvette.

-

Initiate the reaction by adding a known amount of purified TenA.

-

Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the kinetic parameters (Km and kcat) by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

HPLC Analysis of Substrate and Product